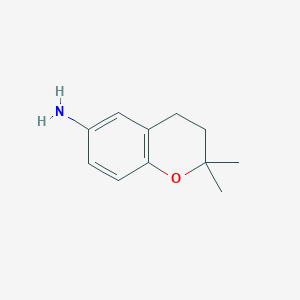

2,2-Dimethyl-chroman-6-ylamine

Description

Significance of the Chroman Scaffold in Synthetic Organic Chemistry

The chroman scaffold, a heterocyclic compound consisting of a benzene (B151609) ring fused to a dihydropyran ring, is a cornerstone in the development of new bioactive compounds. mdpi.com Its prevalence in nature and its proven efficacy as a pharmacophore in medicinal chemistry have made it a focal point of research. core.ac.uk Chroman-based structures are integral to a wide array of natural and synthetic compounds with diverse biological activities. mdpi.com The versatility of the chroman ring system allows for the synthesis of a vast library of derivatives with applications ranging from materials science to pharmaceuticals. nih.govresearchgate.net

The structural rigidity and three-dimensional nature of the chroman core provide a well-defined platform for the precise spatial arrangement of functional groups, a critical factor in designing molecules with specific biological targets. This has led to the development of numerous chroman-containing compounds with a broad spectrum of pharmacological properties. core.ac.uk

The 2,2-Dimethylchroman (B156738) Moiety: A Key Structural Feature in Advanced Chemical Architectures

The 2,2-dimethylchroman unit is a recurring feature in compounds designed for various therapeutic applications. researchgate.net Its presence can significantly impact a molecule's interaction with biological targets. For instance, research has shown that this moiety is a key component in the development of agents targeting specific enzymes and receptors. core.ac.uk The synthesis of molecules containing the 2,2-dimethylchroman scaffold has been an active area of research, with novel methods being developed to efficiently construct this important architectural element. mdpi.com

Rationale for Dedicated Research on 2,2-Dimethyl-chroman-6-ylamine: Fundamental and Applied Perspectives

The specific compound, this compound, has garnered attention due to the unique combination of the 2,2-dimethylchroman core and a reactive amine group at the 6-position. This amine functionality serves as a versatile chemical handle, allowing for a wide range of chemical modifications and the introduction of diverse substituents. This synthetic tractability makes this compound a valuable starting material for the creation of extensive compound libraries for screening and optimization in drug discovery and materials science.

From an applied perspective, this compound is a key building block in the synthesis of compounds with potential therapeutic applications. For example, it has been used in the development of anti-cancer agents. nih.gov The ability to readily derivatize this compound opens up avenues for creating novel molecules with tailored biological activities.

Below are the chemical and physical properties of this compound:

| Property | Value |

| CAS Number | 19989-18-5 |

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.24 g/mol |

| Predicted pKa | 5.26 ± 0.40 |

| Canonical SMILES | CC1(CCC2=C(O1)C=CC(=C2)N)C |

| InChI Key | ALGAZPMCTIRYFW-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromen-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-4,7H,5-6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGAZPMCTIRYFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC(=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19989-18-5 | |

| Record name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,2 Dimethyl Chroman 6 Ylamine

Foundational Synthetic Routes to the 2,2-Dimethylchroman (B156738) Core

The construction of the 2,2-dimethylchroman nucleus is the initial and critical phase in the synthesis of 2,2-Dimethyl-chroman-6-ylamine. This bicyclic ether system is typically assembled through cyclization reactions that form the dihydropyran ring fused to a benzene (B151609) ring.

Cyclization Reactions Involving Phenols and Unsaturated Carbonyl Compounds

A prevalent and effective method for synthesizing the 2,2-dimethylchroman skeleton involves the condensation of a phenolic precursor with an unsaturated carbonyl compound. Key reagents in this approach include 3-methyl-2-butenal (B57294) and 3-hydroxyisovaleraldehyde dimethyl acetal (B89532).

The reaction of phenols with 3-methyl-2-butenal, often catalyzed by pyridine (B92270), leads to the formation of 2,2-dimethylchromenes. This reaction proceeds through a chromenylation process, where the phenol (B47542) undergoes an ortho-alkylation followed by cyclization. Similarly, 3-hydroxyisovaleraldehyde dimethyl acetal serves as a valuable C5 building block, condensing with phenols to yield the desired 2,2-dimethylchroman structure. These reactions are foundational in creating the core heterocyclic system onto which further functional groups can be installed.

Strategies for Constructing the Dihydropyran Ring

Beyond the direct condensation methods, various other strategies exist for the construction of the dihydropyran ring of the chroman system. These often involve intramolecular cyclization reactions. For instance, a suitably substituted phenol with a pendant allylic group can undergo an intramolecular etherification to form the dihydropyran ring. Another approach involves the intramolecular cyclization of a phenolic compound bearing a side chain with a terminal epoxide. The specific strategy employed often depends on the desired substitution pattern on the chroman ring and the availability of starting materials.

Installation of the Amino Functionality at the C-6 Position

Once the 2,2-dimethylchroman core is established, the next critical step is the introduction of the amino group at the C-6 position of the aromatic ring. This can be achieved through several synthetic transformations, including reductive amination of a C-6 aldehyde or through functional group interconversions.

Reductive Amination Approaches from C-6 Chroman Carbaldehydes

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. orientjchem.orgoup.comresearchgate.net In the context of this compound synthesis, this approach requires the initial preparation of 2,2-dimethylchroman-6-carbaldehyde. This aldehyde can be synthesized through formylation of the 2,2-dimethylchroman core, for example, via the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (typically formed from dimethylformamide and phosphorus oxychloride) to introduce a formyl group onto electron-rich aromatic rings. chemistrysteps.comcambridge.org

Once the 2,2-dimethylchroman-6-carbaldehyde is obtained, it can be reacted with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a reducing agent to yield the desired this compound. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. orientjchem.orgoup.com

| Step | Reaction | Reagents and Conditions |

| 1 | Formylation | 2,2-Dimethylchroman, Vilsmeier Reagent (DMF, POCl₃) |

| 2 | Reductive Amination | 2,2-Dimethylchroman-6-carbaldehyde, NH₃, Reducing Agent (e.g., NaBH₃CN) |

Functional Group Interconversions for C-6 Amination

An alternative and often more common strategy for introducing the C-6 amino group involves the interconversion of other functional groups on the aromatic ring. A highly effective method is the nitration of the 2,2-dimethylchroman core, followed by the reduction of the resulting nitro group.

Nitration is typically achieved by treating the 2,2-dimethylchroman with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) at the C-6 position. The directing effects of the ether oxygen and the alkyl substituents on the chroman ring favor substitution at this position. For example, the nitration of 2,2-dimethylchroman-4-one (B181875) has been reported to yield 6-nitro-2,2-dimethylchroman-4-one. prepchem.com

Following the successful nitration, the 6-nitro-2,2-dimethylchroman intermediate is then reduced to the corresponding 6-amino derivative. This reduction can be accomplished using a variety of reducing agents. Catalytic hydrogenation over a noble metal catalyst, such as palladium on carbon (Pd/C), is a clean and efficient method. clockss.org Other reducing systems, such as tin(II) chloride in hydrochloric acid or iron in acetic acid, can also be employed.

| Step | Reaction | Reagents and Conditions |

| 1 | Nitration | 2,2-Dimethylchroman, HNO₃, H₂SO₄ |

| 2 | Reduction | 6-Nitro-2,2-dimethylchroman, Reducing Agent (e.g., H₂, Pd/C) |

Optimization of Synthetic Pathways

For the construction of the chroman core, exploring different Lewis or Brønsted acid catalysts for the cyclization reaction can lead to improved yields and selectivity. Microwave-assisted synthesis has also been shown to accelerate these reactions and improve efficiency.

In the amination step, the choice of reducing agent for both the reductive amination and the reduction of the nitro group can significantly impact the outcome. For instance, in reductive amination, the use of milder and more selective reducing agents can prevent over-alkylation or reduction of other functional groups. For the reduction of the nitro group, the selection of the catalyst and reaction conditions for hydrogenation is critical to ensure complete conversion without affecting other parts of the molecule.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. globalresearchonline.net The primary benefit lies in the rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times, improve product yields, and minimize the formation of byproducts. globalresearchonline.netnih.gov

In the synthesis of heterocyclic compounds structurally related to chromans, microwave irradiation has been shown to decrease reaction times from hours to mere minutes. For instance, a comparative study on the synthesis of a library of dihydrotriazines, which are also nitrogen-containing heterocycles, demonstrated a drastic reduction in average reaction time from 22 hours under conventional heating to just 35 minutes using microwave assistance. nih.gov Furthermore, the compounds produced via the microwave method were found to be of higher purity. nih.gov Similarly, the synthesis of various coumarin (B35378) derivatives, which share the chromene core, is expedited under microwave conditions, with reactions completing in 8-10 minutes compared to 4-7 hours with traditional refluxing. mdpi.com

This enhanced efficiency is attributed to the direct interaction of microwave energy with the polar molecules in the reaction medium, leading to a rapid increase in temperature that is not achievable with conventional oil baths, where heat is transferred slowly from an external source. globalresearchonline.net

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Heterocyclic Compounds

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to days (e.g., 22 hours) | Minutes (e.g., 4-35 minutes) | nih.govnih.gov |

| Product Yield | Often lower | Generally higher (e.g., 80-95%) | nih.gov |

| Product Purity | May require extensive purification | Often purer products | nih.gov |

| Energy Efficiency | Low | High | globalresearchonline.net |

One-Pot Reaction Protocols

One-pot reactions, where multiple reaction steps are performed in a single reactor without isolating intermediates, represent a highly efficient and environmentally friendly synthetic strategy. This approach enhances atom economy, reduces solvent waste and purification steps, and simplifies complex syntheses. chemrxiv.org

For the construction of the chroman framework, multi-component cascade reactions have been developed. A notable example is a sequential three-component process that generates complex chromane (B1220400) scaffolds from simple, readily available starting materials. researchgate.net This particular protocol achieves the formation of four new chemical bonds and two heterocyclic rings in a single operation, showcasing the remarkable efficiency of one-pot methodologies. researchgate.net Such cascade reactions often proceed through a series of interconnected steps, such as enamine formation, Michael addition, and multiple intramolecular cyclizations, to rapidly build molecular complexity. researchgate.net

The development of one-pot protocols is crucial in medicinal and combinatorial chemistry, allowing for the rapid synthesis of libraries of related compounds for biological screening. nih.gov

Table 2: Example of a One-Pot Three-Component Reaction for Chromane Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Sequential three-component cascade | researchgate.net |

| Key Steps | Enamine formation, Michael addition, intramolecular cyclization, iminium ion cyclization | researchgate.net |

| Bonds Formed | 4 (1 C-C, 1 C-O, 2 C-N) | researchgate.net |

| Rings Formed | 2 | researchgate.net |

| Key Advantage | High atom economy, operational simplicity, avoidance of intermediate isolation | researchgate.net |

Catalytic Methods in Chroman-6-ylamine Synthesis

The use of catalysts is central to modern organic synthesis, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. The synthesis of the chroman ring system has benefited from both organocatalysis and transition metal catalysis.

Organocatalysis: This branch of catalysis uses small organic molecules to accelerate chemical reactions. In the context of chroman synthesis, bifunctional catalysts that combine different modes of activation have proven particularly effective. For example, cooperative catalysis involving enamine formation (a key organocatalytic intermediate) and a metal Lewis acid has been used to construct three-ring fused chromans with good diastereoselectivity. researchgate.net Chiral organocatalysts, such as quinine-derived thioureas, have been successfully employed in the enantioselective synthesis of chromanones through intramolecular conjugate additions. nih.gov Furthermore, solid-supported acid catalysts like Amberlyst®15, a polystyrene-based ion-exchange resin, offer a green alternative for chromone (B188151) synthesis, providing mild reaction conditions and the advantage of catalyst reusability. arkat-usa.org

Transition Metal Catalysis: Transition metals are widely used to catalyze the formation of carbon-carbon and carbon-heteroatom bonds. In chromane synthesis, indium(III) chloride (InCl₃) has been used to catalyze cascade reactions leading to the chromane core. researchgate.net Ruthenium(II) pincer complexes have also been reported to catalyze the coupling of naphthols with allylic alcohols to form benzo(f)chromanes with high diastereoselectivity. researchgate.net Nickel(II) complexes have been investigated for the cyclization of alkylidenes to form related chromanone structures. nih.gov

Table 3: Catalytic Methods in the Synthesis of Chroman and Related Heterocycles

| Catalyst Type | Specific Catalyst Example | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| Organocatalysis | Chiral Thiourea | Intramolecular Conjugate Addition | Enantioselective synthesis of chromanones | nih.gov |

| Organocatalysis | Enamine / Lewis Acid | Cooperative Cascade | Synthesis of tricyclic chromans | researchgate.net |

| Heterogeneous | Amberlyst®15 | Cyclization | Efficient synthesis of chromones | arkat-usa.org |

| Transition Metal | InCl₃ | Cascade Reaction | Formation of chromane scaffolds | researchgate.net |

| Transition Metal | Ru(II) Pincer Complex | Coupling/Cyclization | Diastereoselective synthesis of benzo(f)chromanes | researchgate.net |

| Transition Metal | Ni(II) | Cyclization | Synthesis of chromanones | nih.gov |

Stereoselective Synthesis of 2,2-Dimethylchroman-6-ylamine Derivatives

While this compound itself is not chiral, the introduction of substituents on the chroman ring can create stereocenters. The control of stereochemistry is paramount in medicinal chemistry, as different stereoisomers of a molecule can have vastly different biological activities. Stereoselective synthesis aims to produce a single desired stereoisomer, avoiding the need for challenging separation of isomer mixtures.

Asymmetric synthesis of the chroman core has been achieved with high levels of stereocontrol using chiral catalysts. A significant breakthrough involves the use of bifunctional enamine-metal Lewis acid catalysis to synthesize tricyclic chromans containing three contiguous stereogenic centers. researchgate.net This method has achieved excellent stereoselectivity, with enantiomeric excesses (ee) up to 99% and high diastereomeric ratios (dr). researchgate.net The success of this approach relies on the catalyst's ability to organize the reactants in a specific three-dimensional arrangement during the key bond-forming steps.

Other strategies include the use of chiral bases, such as the alkaloid quinine, to catalyze the asymmetric cyclization of precursor molecules, yielding enantio-enriched chromanones. nih.gov These methods highlight the power of asymmetric catalysis to install and maintain the desired configuration at stereogenic centers, which can be sensitive to epimerization under various reaction conditions. nih.gov

Table 4: Examples of Stereoselective Synthesis of Chroman Derivatives

| Catalytic System | Key Features | Stereoselectivity Achieved | Reference |

|---|---|---|---|

| Bifunctional Enamine-Metal Lewis Acid | Asymmetric synthesis of tricyclic chromans | Up to 99% ee; 11:1:1 dr | researchgate.net |

| Quinine (Chiral Base) | Asymmetric intramolecular conjugate addition | Formation of enantio-enriched cis- and trans-chromanones | nih.gov |

| Chiral Thiourea | Enantioselective cyclization of alkylidenes | Synthesis of chiral flavanones and chromanones | nih.gov |

Derivatization and Structural Modification Strategies of 2,2 Dimethyl Chroman 6 Ylamine

Chemical Transformations at the Amine Moiety.

The primary amine group at the 6-position of the chroman ring is a key site for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups.

N-Alkylation and N-Arylation Reactions.

The nucleophilic nature of the amine nitrogen in 2,2-Dimethyl-chroman-6-ylamine facilitates its reaction with alkylating and arylating agents.

N-Alkylation can be achieved through various methods. Traditional approaches often involve the use of alkyl halides. nih.gov More contemporary and environmentally benign methods utilize dialkyl carbonates, such as dimethyl carbonate (DMC), which can serve as both a reagent and a solvent. nih.gov The use of catalysts, such as copper-zirconium bimetallic nanoparticles, has been shown to enhance the selectivity of N-methylation of aromatic amines with DMC. nih.gov While direct examples with this compound are not extensively documented in readily available literature, the principles of these reactions are broadly applicable to primary aromatic amines. For instance, a selective Hofmann N-alkylation of poorly nucleophilic amines and amides has been developed using catalytic amounts of alkyl halides in the presence of an alcohol, generating water as the only byproduct. researchgate.net

N-Arylation of amines, including those with structures analogous to this compound, can be accomplished through copper-catalyzed cross-coupling reactions. mdpi.comnih.gov These reactions, often referred to as Ullmann-type reactions, typically involve the coupling of an amine with an aryl halide in the presence of a copper catalyst and a suitable ligand. nih.gov Arylboronic acids can also be used as the aryl source in copper-catalyzed N-arylation reactions, which can often be performed under mild, base-free, and even aerobic conditions. researchgate.net

| Reaction Type | Reagents/Catalysts | Key Features |

| N-Alkylation | Alkyl halides, Dimethyl carbonate (DMC) with Cu-Zr nanoparticles | Traditional and green methods available. Catalysis can improve selectivity. |

| N-Arylation | Aryl halides with CuI catalyst, Arylboronic acids with copper catalyst | Forms C(sp2)-N bonds. Can be performed under mild conditions. |

Formation of Amides and Sulfonamides.

The reaction of the primary amine of this compound with carboxylic acid derivatives or sulfonyl chlorides provides access to the corresponding amides and sulfonamides, respectively. These functional groups are prevalent in many biologically active molecules.

Amide synthesis is a cornerstone of medicinal chemistry. Amides of this compound can be prepared by coupling the amine with carboxylic acids using a variety of activating agents. Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt). sci-hub.stnih.gov This method is effective for coupling a wide range of carboxylic acids, including those that are functionalized or electron-deficient. sci-hub.stnih.gov Another approach is the direct condensation of carboxylic acids and amines, which can be mediated by reagents such as titanium(IV) chloride. nih.gov Oxidative amidation of aldehydes with amines in the presence of an oxidant also offers a route to amides. wikipedia.org Research on thiochromanone analogues, which are structurally similar to chromanones, has demonstrated the synthesis of amide derivatives from the corresponding amine with carboxylic acids using EDC and triethylamine. nih.gov

Sulfonamide synthesis is most commonly achieved by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine. cbijournal.comijarsct.co.in This straightforward method is widely applicable for the preparation of a diverse range of sulfonamides. cbijournal.comijarsct.co.in Indeed, the synthesis of N-[(2,2-Dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide and its derivatives has been reported, showcasing the feasibility of this transformation on a closely related scaffold. nih.gov Alternative methods for sulfonamide synthesis include the reaction of amines with sulfonic acids in the presence of a coupling agent or via metal-catalyzed processes. ekb.eg

| Derivative | Synthetic Method | Reagents |

| Amides | Carboxylic acid coupling | Carboxylic acid, EDC, DMAP, HOBt |

| Sulfonamides | Reaction with sulfonyl chlorides | Sulfonyl chloride, Pyridine or Triethylamine |

Functionalization of the Chroman Ring System.

The aromatic portion of the this compound scaffold is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents onto the benzene (B151609) ring.

Electrophilic Aromatic Substitution Reactions on the Benzene Moiety.

The amine group at the 6-position and the ether oxygen of the chroman ring are both electron-donating groups, which activate the aromatic ring towards electrophilic attack. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given that the 6-position is occupied by the amine, the primary sites for electrophilic substitution are the 5- and 7-positions of the chroman ring.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring. wikipedia.org Friedel-Crafts acylation, for instance, involves the reaction of the aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.org The synthesis of functionalized chromans via catalytic asymmetric tandem Friedel-Crafts alkylation has been demonstrated with related chromene structures. beilstein-journals.org

Regioselective Introduction of Additional Substituents.

The directing effects of the existing substituents on the this compound ring system govern the regioselectivity of further functionalization. The powerful activating and ortho, para-directing nature of the amine group at C-6, combined with the ortho, para-directing effect of the chroman's ether oxygen, strongly influences the position of new substituents.

The positions ortho to the amine group (C-5 and C-7) are the most activated sites for electrophilic attack. The steric hindrance from the adjacent gem-dimethyl group at C-2 might influence the relative reactivity of the C-5 and C-7 positions, potentially favoring substitution at the less hindered C-5 position. However, the precise regiochemical outcome would depend on the specific electrophile and reaction conditions employed. For instance, in the synthesis of 2,2-dimethyl-6-acetyl-7-hydroxy chroman, the starting material is a resorcinol (B1680541) derivative, and the positions of the functional groups are established prior to the formation of the chroman ring. orientjchem.org

Synthesis of Hybrid Molecules Incorporating the 2,2-Dimethylchroman-6-ylamine Scaffold.

The this compound scaffold can be incorporated into larger, hybrid molecules to combine its structural features with those of other pharmacophores. This strategy is often employed in drug discovery to develop molecules with novel or enhanced biological activities.

Integration with Amino Acids and Peptidomimetics

The coupling of this compound with amino acids and the subsequent development of peptidomimetics represent a promising avenue for the creation of novel drug candidates. This approach leverages the biocompatibility and diverse functionalities of amino acids to introduce specific pharmacophoric features.

The formation of an amide bond between the primary amine of this compound and the carboxylic acid of an N-protected amino acid is a common strategy. Standard peptide coupling reagents can be employed to facilitate this reaction, leading to the formation of chroman-amino acid conjugates. These conjugates can be further elaborated into more complex peptidomimetic structures.

While direct research on this compound in this context is limited, the broader field of medicinal chemistry provides a strong rationale for such modifications. For instance, the incorporation of chroman moieties into peptidomimetic scaffolds has been explored for various therapeutic targets. A notable example involves a related series of 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine derivatives, which were rationally designed as potent dipeptidyl peptidase 4 (DPP-4) inhibitors for the treatment of type 2 diabetes. This highlights the potential of chroman-based amines in the design of peptidomimetic drugs.

| Derivative Type | Synthetic Strategy | Potential Application |

| Chroman-Amino Acid Conjugate | Amide bond formation using standard peptide coupling reagents. | Introduction of specific side-chain functionalities to interact with biological targets. |

| Chroman-Based Peptidomimetic | Further elaboration of the amino acid conjugate, potentially involving cyclization or incorporation of non-natural amino acids. | Development of enzyme inhibitors or receptor modulators with improved stability and oral bioavailability. |

Conjugation with Other Heterocyclic Systems

The conjugation of this compound with other heterocyclic systems is a powerful strategy to expand the chemical space and access novel pharmacological profiles. Heterocycles are ubiquitous in pharmaceuticals and can introduce a wide range of electronic and steric properties, as well as hydrogen bonding capabilities.

The primary amine of this compound can participate in various coupling reactions to form covalent linkages with a diverse array of heterocyclic building blocks. For example, condensation reactions with heterocyclic aldehydes or ketones can yield Schiff bases, which can be subsequently reduced to stable secondary amines. Alternatively, coupling with heterocyclic carboxylic acids would result in the formation of amide-linked conjugates.

A study on the doubly decarboxylative Michael-type addition of pyridylacetic acid to chromone-3-carboxylic acids demonstrates a method to link a pyridine heterocycle to a chromanone scaffold nih.gov. While not directly involving this compound, this research illustrates a viable synthetic approach for conjugating chroman-like structures with nitrogen-containing heterocycles nih.gov. Such hybrid molecules could exhibit synergistic or novel biological activities arising from the combination of the two distinct pharmacophores.

| Heterocyclic Partner | Coupling Reaction | Potential Outcome |

| Pyridine | Reductive amination with pyridinecarboxaldehyde or amide coupling with nicotinic acid. | Modulation of solubility, metabolic stability, and target-binding affinity. |

| Imidazole (B134444) | Nucleophilic substitution on a halo-substituted imidazole or coupling with imidazolecarboxylic acid. | Introduction of hydrogen bond donor/acceptor sites and potential for metal chelation. |

| Thiazole (B1198619) | Formation of a thiazole ring from the chroman amine or coupling with a pre-formed thiazole moiety. | Enhancement of biological activity through isosteric replacement or introduction of new interaction points. |

Structure Activity Relationship Sar Investigations of 2,2 Dimethyl Chroman 6 Ylamine Derivatives

Systematic Probing of Structural Features for Molecular Recognition

Systematic structural modification of the 2,2-dimethyl-chroman-6-ylamine core allows for a detailed examination of how different parts of the molecule contribute to its biological activity. By altering specific substituents and observing the corresponding changes in molecular recognition, researchers can map the structural requirements for optimal interaction with a biological target.

The amine group at the 6-position of the chroman ring is a critical site for modification. Altering the substituents on this nitrogen atom can significantly impact a compound's affinity and efficacy by influencing its size, shape, polarity, and hydrogen bonding capacity.

Research into a series of N-arylsulfonamide derivatives of a closely related 2,2-dimethyl-2H-chromene scaffold has provided valuable insights. In these studies, the secondary amine of N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]propan-2-amine was used as a starting point for synthesizing various sulfonamides. The goal was to inhibit the hypoxia-inducible factor-1 (HIF-1) pathway, a key target in cancer research. The results demonstrated that the nature of the N-substituent plays a direct role in the inhibitory activity. For instance, among three different amine substituents tested on the sulfonamide group, the propan-2-amine derivative showed the strongest inhibition. This suggests that the size and lipophilicity of the N-alkyl group are important determinants for biological recognition within the HIF-1 pathway.

Below is a data table summarizing the inhibitory concentrations (IC₅₀) for selected N-substituted derivatives against reporter gene expression under hypoxia.

| Compound ID | N-Substituent (R) | Arylsulfonyl Group | IC₅₀ (µM) |

| 5a | propan-2-yl | benzenesulfonyl | ~17 |

| 6e | phenyl | 3,4-dimethoxybenzenesulfonyl | ~1.5 |

| - | propan-2-amine | 3,4-dimethoxybenzenesulfonyl | <1.5 (most potent) |

Data compiled from studies on N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-R-arylsulfonamides, which highlight the influence of N-substituents.

Modifications to the chroman ring system itself are crucial for fine-tuning a molecule's interaction with its target. Substituents on the aromatic portion of the chroman scaffold can alter the electronic properties (through inductive or resonance effects) and steric profile of the molecule.

Studies on related 6-chromanol derivatives have shown that the position and nature of substituents on the aromatic ring significantly affect their radical scavenging activity, which is a measure of antioxidant potential. For example, substituting a chlorine atom, which has an electron-withdrawing inductive effect, at positions meta to the key functional group (hydroxyl in this case, analogous to the amine in the subject compound) was found to decrease activity. Conversely, placing a chloro group ortho to the hydroxyl group retained activity, as the electron-donating resonance effect could stabilize the intermediate radical.

While these studies were conducted on 6-chromanol, the principles of how substituents affect the electron density and reactivity of the aromatic ring are directly applicable to the this compound scaffold. Such substitutions can influence the pKa of the 6-amino group and the molecule's ability to participate in π-π stacking or other non-covalent interactions with a biological target.

The following table summarizes the observed effects of different substituents on the chroman ring of related scaffolds.

| Scaffold | Substitution Position(s) | Substituent | Observed Effect on Activity | Rationale |

| 2,2-dimethyl-6-chromanol | 5, 7 | Dichloro | Slightly lower activity than parent | Electron-withdrawing effect of chlorine ortho to the hydroxyl group. |

| 2,2-dimethyl-6-chromanol | 8 | Chloro | Lowest activity | Strong electron-withdrawing inductive effect meta to the hydroxyl group. |

| 2,2-dimethyl-6-chromanol | 5 or 7 | Chloro | Retained activity | Electron-donating resonance effect ortho to the hydroxyl group stabilizes the radical. |

Identification of Key Pharmacophoric Elements and Binding Determinants within the 2,2-Dimethylchroman-6-ylamine Scaffold

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on SAR studies, the key pharmacophoric elements of the this compound scaffold can be identified.

The Chroman Ring System : This rigid, bicyclic core serves as the primary scaffold, correctly positioning the other functional groups for interaction with a target. The ethereal oxygen atom within the heterocyclic ring can act as a hydrogen bond acceptor.

The 6-Amino Group : This is a crucial interaction point, capable of acting as a hydrogen bond donor. Its basicity and nucleophilicity, which can be modulated by substituents on the aromatic ring, are key to its function.

The Aromatic Ring : This planar region can engage in favorable π-π stacking or hydrophobic interactions with aromatic amino acid residues in a protein's binding pocket.

Molecular modeling of structurally similar compounds, such as 2-amino-1,1-dimethyl-7-hydroxytetralin, has indicated that this type of scaffold can effectively mimic other known pharmacophores for targets like opioid receptors, further validating its potential as a versatile base for drug design.

Computational Approaches to SAR Analysis

Computational chemistry provides powerful tools to supplement experimental SAR data, offering deeper insights into the molecular interactions that govern biological activity and enabling the predictive design of new compounds.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, docking simulations place a ligand (such as a this compound derivative) into the binding site of a target protein to predict its binding mode and affinity.

For the this compound scaffold, docking studies would involve:

Preparation : Obtaining or modeling the 3D structure of the target protein and the small molecule ligands.

Docking : Using an algorithm to explore various possible binding poses of the ligand within the protein's active site.

Scoring : Evaluating each pose using a scoring function that estimates the binding free energy. The pose with the best score is predicted as the most likely binding mode.

These simulations can help rationalize the experimental SAR data. For example, docking could reveal why a bulky N-substituent either improves or diminishes activity by showing whether it forms favorable hydrophobic interactions or creates an unfavorable steric clash within the binding pocket. It can also identify specific amino acid residues that form hydrogen bonds or other key interactions with the pharmacophoric elements of the chroman scaffold.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By building a robust QSAR model, the activity of new, yet-to-be-synthesized compounds can be predicted.

The process for developing a QSAR model for this compound derivatives would include:

Data Collection : Assembling a dataset of derivatives with their experimentally measured biological activities (e.g., IC₅₀ values).

Descriptor Calculation : For each molecule, calculating a set of numerical values, known as molecular descriptors, that encode its structural, physicochemical, and electronic properties.

Model Building : Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to create an equation that correlates the descriptors with the observed biological activity.

Validation : Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is not overfitted and can accurately predict the activity of new compounds.

A validated QSAR model can be a powerful tool for virtual screening and lead optimization, allowing researchers to prioritize the synthesis of derivatives predicted to have the highest activity, thereby saving time and resources in the drug discovery process.

Conformational Analysis and Molecular Dynamics in SAR Context

The three-dimensional structure and dynamic behavior of a molecule are critical determinants of its interaction with biological targets. For derivatives of this compound, understanding the spatial arrangement of atoms (conformation) and how this arrangement fluctuates over time (molecular dynamics) is essential for elucidating Structure-Activity Relationships (SAR). These computational approaches provide insights into the bioactive conformation—the specific shape the molecule adopts when it binds to its target—and help rationalize the observed biological activities of different analogues.

Conformational Analysis

Computational methods are extensively used to explore the conformational landscape of these derivatives. Techniques such as systematic or stochastic (e.g., Monte Carlo) conformational searches are employed to generate a wide range of possible spatial arrangements. The potential energy of each conformer is then calculated using molecular mechanics force fields. More accurate quantum mechanical calculations can be subsequently applied to refine the energies of the most stable conformers.

For the 2,2-dimethyl-chroman ring, the dihydropyran portion typically adopts non-planar conformations like a half-chair or a sofa form. The energetic preference for a particular conformer is influenced by steric and electronic factors, such as the repulsion between the gem-dimethyl groups at the C2 position and interactions involving substituents elsewhere on the molecule. The identification of the global minimum energy conformation, as well as other low-energy conformers, is crucial, as the bioactive conformation is not always the absolute lowest energy state. Experimental techniques, such as 2D NMR spectroscopy (e.g., NOESY), can be used to validate computational models by providing data on the through-space proximity of atoms, which is characteristic of a specific conformation.

Table 1: Hypothetical Conformational Energy Profile for a 2,2-Dimethyl-chroman Derivative This table illustrates the typical output of a conformational analysis, showing the relative stability of different ring conformations.

| Conformer ID | Dihydropyran Ring Conformation | Dihedral Angle (C4-C3-C2-O1, degrees) | Relative Energy (kcal/mol) | Population (%) |

| Conf-1 | Half-Chair (P) | -55.2 | 0.00 | 75.8 |

| Conf-2 | Sofa | -25.8 | 1.25 | 15.1 |

| Conf-3 | Half-Chair (M) | +54.9 | 2.10 | 8.9 |

| Conf-4 | Planar (Transition State) | 0.0 | 5.50 | 0.2 |

Molecular Dynamics Simulations

While conformational analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that describes how the positions and velocities of the atoms in the system evolve. nih.gov This technique is invaluable for understanding the flexibility of a molecule and the stability of its interactions with a biological target, such as a receptor or enzyme. nih.govmdpi.com

In the context of SAR for this compound derivatives, MD simulations are typically performed on the ligand-protein complex, often starting from a pose generated by molecular docking. nih.govresearchgate.net These simulations can reveal:

Stability of the Binding Pose: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can assess whether the initial docked pose is stable over the simulation time.

Key Intermolecular Interactions: MD simulations allow for the detailed analysis of interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and the protein's active site. The persistence of these interactions throughout the simulation provides strong evidence for their importance in binding affinity.

Conformational Flexibility: Simulations show how the ligand and protein adapt to each other. A derivative may need to adopt a specific, and perhaps higher-energy, conformation to fit optimally within the binding site. MD can capture these induced-fit effects.

Solvent Effects: MD simulations explicitly model the role of water molecules, which can be crucial for mediating ligand-protein interactions.

The insights from MD simulations help to refine SAR models by providing a more realistic and dynamic picture of the binding event. For instance, a derivative that appears to have favorable static interactions in a docked pose might be shown to be overly flexible or to disrupt key water networks in an MD simulation, explaining its lower-than-expected activity.

Table 2: Illustrative Molecular Dynamics Interaction Data for Two Chroman Derivatives This hypothetical data shows how MD can be used to compare the binding stability of a highly active versus a poorly active compound by quantifying key interactions over time.

| Derivative | Predicted Binding Energy (kcal/mol) | Key Interaction (Residue) | Interaction Type | Occupancy (%) |

| Derivative A (High Activity) | -9.5 | TYR 215 | Hydrogen Bond (6-NH2) | 92.5 |

| PHE 330 | Pi-Stacking (Benzene Ring) | 78.1 | ||

| LEU 287 | Hydrophobic (2,2-dimethyl) | 95.3 | ||

| Derivative B (Low Activity) | -6.2 | TYR 215 | Hydrogen Bond (6-NH2) | 35.2 |

| PHE 330 | Pi-Stacking (Benzene Ring) | 21.4 | ||

| LEU 287 | Hydrophobic (2,2-dimethyl) | 45.8 |

By integrating conformational analysis with molecular dynamics, a comprehensive understanding of the structural requirements for biological activity can be developed. These methods allow researchers to build predictive 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), which correlate the 3D steric and electrostatic properties of the molecules with their activity, ultimately guiding the rational design of more potent and selective this compound derivatives. frontiersin.org

Advanced Molecular Interaction and Computational Chemistry Studies

Detailed Analysis of Intermolecular Binding Interactions

The intricate network of non-covalent interactions that 2,2-Dimethyl-chroman-6-ylamine can engage in is fundamental to its potential biological activity. These interactions are primarily governed by its amino group, the chroman ring system, and the gem-dimethyl substituents.

The primary amine group at the 6-position of the chroman ring is a potent hydrogen bond donor, capable of forming strong, directional interactions with suitable acceptor atoms such as oxygen and nitrogen. nih.gov These hydrogen bonds are crucial for the specific recognition and binding of the molecule to biological targets. The ether oxygen within the chroman ring can also act as a hydrogen bond acceptor. The typical distances for such hydrogen bonds are well-characterized and are critical for the stability of ligand-receptor complexes. researchgate.netnih.gov

In addition to hydrogen bonding, hydrophobic interactions play a significant role in the binding of this compound. The gem-dimethyl group at the 2-position, along with the nonpolar regions of the chroman ring, contributes to favorable hydrophobic contacts within a binding pocket. nih.gov These interactions are driven by the hydrophobic effect, which involves the release of ordered water molecules from nonpolar surfaces, leading to an increase in entropy and a favorable binding free energy. comporgchem.com The Thorpe-Ingold effect, stemming from the gem-dimethyl group, can also pre-organize the molecule into a conformation that is more favorable for binding, thus reducing the entropic penalty upon complex formation. nih.gov

| Interaction Type | Molecular Moiety | Typical Interacting Partner | Estimated Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | 6-amino group (Donor) | Carbonyl Oxygen, Amine Nitrogen | 2.6 - 3.1 |

| Hydrogen Bond | Chroman Ether Oxygen (Acceptor) | Hydroxyl Hydrogen, Amine Hydrogen | 2.7 - 3.2 |

| Hydrophobic Contact | 2,2-dimethyl group | Alkyl chains, Aromatic rings | 3.5 - 4.5 |

| Hydrophobic Contact | Aromatic ring of chroman | Hydrophobic residues (e.g., Leucine, Isoleucine) | 3.8 - 5.0 |

The benzene (B151609) ring fused to the dihydropyran ring in the chroman structure provides a platform for various π-electronic interactions. These include π-π stacking, cation-π, and π-donor/acceptor interactions. π-π stacking can occur in parallel-displaced or T-shaped arrangements with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues in a protein binding site. banglajol.info The interaction energies of these stacking arrangements are influenced by the electronic nature of the substituents on the aromatic ring. banglajol.infoacs.org

The amino group at the 6-position acts as an electron-donating group, increasing the electron density of the aromatic ring and influencing its propensity for π-stacking and other electronic interactions. pusan.ac.kr This modulation of the electronic character of the π-system is a key factor in determining the strength and geometry of these interactions.

| Stacking Geometry | Optimal Distance (Å) | Interaction Energy (kcal/mol) |

|---|---|---|

| Parallel-Displaced | 3.47 | -8.92 |

| T-shaped | 5.0 | -2.5 |

| Sandwich | 3.8 | -1.5 |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and reactivity of molecules like this compound. researchgate.net These calculations can provide insights into the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential. pusan.ac.kr

The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests a higher propensity to engage in chemical reactions. The molecular electrostatic potential map illustrates the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack, as well as regions that are likely to participate in hydrogen bonding. For this compound, the electron-rich regions are expected to be around the amino group and the ether oxygen, while the aromatic protons will be more electron-deficient. nih.govmdpi.com

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.2 eV |

| LUMO Energy | 0.8 eV |

| HOMO-LUMO Gap | 6.0 eV |

| Dipole Moment | 2.1 D |

In Silico Ligand Design and Virtual Screening Methodologies

The structural and electronic features of this compound make it an attractive scaffold for in silico ligand design and virtual screening. nih.gov Virtual screening involves the computational screening of large chemical libraries to identify potential "hit" compounds that are predicted to bind to a biological target. acs.orgdomainex.co.ukmdpi.comscienceopen.com The chroman scaffold can be used as a starting point for generating focused libraries of related compounds for such screening efforts.

Structure-based virtual screening utilizes the three-dimensional structure of the target protein to dock and score candidate ligands. The predicted binding mode and affinity of this compound derivatives can be evaluated using various scoring functions. Molecular dynamics simulations can further refine the docked poses and provide a more dynamic picture of the ligand-protein interactions, including the stability of hydrogen bonds and hydrophobic contacts over time. nih.govmdpi.comnih.gov Ligand-based virtual screening, on the other hand, uses the properties of known active compounds to identify new molecules with similar characteristics. The physicochemical properties of this compound can be used to define search queries for similarity searching in large compound databases.

| Screening Stage | Number of Compounds | Hit Rate (%) | Criteria for Progression |

|---|---|---|---|

| Initial Virtual Screen | 100,000 | 1 | Top 1% ranked by docking score |

| Experimental Testing | 1,000 | 5 | Compounds showing >50% inhibition in a primary assay |

2,2 Dimethyl Chroman 6 Ylamine As a Precursor in Complex Chemical Synthesis

Role in the Construction of Advanced Organic Frameworks

Advanced organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are crystalline porous materials constructed from organic building blocks linked by metal ions or covalent bonds. The properties of these materials are highly tunable and depend on the geometry and functionality of the organic precursors.

While direct examples of 2,2-Dimethyl-chroman-6-ylamine incorporation into MOFs and COFs are not extensively documented in the literature, its structural characteristics make it a promising candidate as a building block for such frameworks. The primary amine group at the 6-position can readily participate in the chemical reactions used to form the extended networks of these materials.

For instance, the amine functionality can react with aldehydes to form imine-linked COFs or with carboxylic acids to form amide-linked frameworks. The rigid and three-dimensional nature of the 2,2-dimethyl-chroman scaffold could impart unique topologies and pore environments within the resulting framework. The incorporation of this bulky, non-planar unit could lead to frameworks with enhanced stability and specific adsorption properties.

The potential synthetic utility of this compound as a building block in the creation of advanced organic frameworks is summarized in the table below.

| Framework Type | Potential Linkage Chemistry | Resulting Linkage | Potential Properties of the Framework |

| Covalent Organic Framework (COF) | Condensation with polyaldehydes | Imine (-C=N-) | High thermal stability, defined porosity, potential for catalysis |

| Covalent Organic Framework (COF) | Acylation with polyacyl chlorides | Amide (-CO-NH-) | Robustness, hydrogen-bonding capabilities |

| Metal-Organic Framework (MOF) | Coordination to metal ions after functionalization | Coordination bond | Tunable porosity, applications in gas storage and separation |

Applications in Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. wikipedia.orgnih.gov The chroman-4-one scaffold, a close structural relative of this compound, is considered a privileged structure and has been used as a template for creating libraries of bioactive compounds. acs.org

The this compound molecule is an ideal starting scaffold for combinatorial library generation. The primary amine at the 6-position serves as a versatile chemical handle for a wide range of chemical transformations. By reacting this amine with a diverse set of building blocks, a large library of derivatives can be synthesized. These reactions can include, but are not limited to, acylation, sulfonylation, reductive amination, and urea (B33335) formation.

This approach allows for the systematic modification of the scaffold, enabling the exploration of the chemical space around the 2,2-dimethyl-chroman core. The resulting library of compounds can then be screened for various biological activities to identify new lead compounds for drug discovery.

Below is a representative table illustrating the generation of a hypothetical combinatorial library from this compound.

| Reagent Type | Reaction | Functional Group Introduced | Potential Diversity |

| Acyl Chlorides (R-COCl) | Acylation | Amide | A wide range of alkyl and aryl groups can be introduced. |

| Sulfonyl Chlorides (R-SO2Cl) | Sulfonylation | Sulfonamide | Various substituted aryl and alkyl sulfonyl groups can be added. |

| Aldehydes/Ketones (R-CHO/R-CO-R') | Reductive Amination | Secondary/Tertiary Amine | A vast array of aliphatic and aromatic substituents can be attached. |

| Isocyanates (R-NCO) | Urea Formation | Urea | Diverse alkyl and aryl ureas can be formed. |

Development of Diversified Scaffolds for Chemical Biology Probes

Chemical biology probes are small molecules designed to study and manipulate biological systems. ucsd.edu The development of these probes often relies on the synthesis of molecules with diverse structures and functionalities. The chroman scaffold has been successfully utilized to develop potent and selective inhibitors for biological targets such as SIRT2 and PD-1/PD-L1, demonstrating its value in creating bioactive molecules. acs.orgacs.orgnih.gov

Starting from this compound, a variety of chemical biology probes can be conceptualized. The amine group can be functionalized with reporter groups such as fluorophores, biotin, or photo-crosslinkers to facilitate the study of protein-ligand interactions, target identification, and cellular imaging.

Furthermore, the chroman core itself can be modified to generate scaffolds with different three-dimensional shapes and pharmacophoric features. These diversified scaffolds can then be used to probe the active sites of enzymes or the binding pockets of receptors, leading to a better understanding of their function and the development of new therapeutic agents.

The following table outlines potential modifications to the this compound scaffold for the development of chemical biology probes.

| Probe Type | Modification Strategy | Attached Moiety | Application |

| Fluorescent Probe | Acylation with a fluorescent dye's activated ester | Fluorophore (e.g., Fluorescein, Rhodamine) | Cellular imaging, fluorescence polarization assays |

| Affinity-Based Probe | Coupling with biotin | Biotin | Protein pull-down experiments, target identification |

| Photoaffinity Label | Reaction with a photo-crosslinking agent | Photo-crosslinker (e.g., Benzophenone, Diazirine) | Covalent labeling of target proteins |

| Fragment-Based Probe | Synthesis of smaller, functionalized chroman derivatives | Various small chemical groups | Fragment-based drug discovery screening |

Advanced Spectroscopic and Spectrometric Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2,2-Dimethyl-chroman-6-ylamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete structural assignment.

The ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. The aromatic protons on the benzene (B151609) ring would appear as a characteristic pattern, while the aliphatic protons of the pyran ring and the methyl groups would resonate in the upfield region. Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom, including the quaternary carbons, providing a complete carbon skeleton map.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This table presents hypothetical data based on typical chemical shifts for chroman derivatives for illustrative purposes.

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 2 | C | - | 72.8 |

| 2-CH₃ | C | 1.25 (s, 6H) | 26.5 |

| 3 | CH₂ | 1.78 (t, J = 6.8 Hz, 2H) | 32.4 |

| 4 | CH₂ | 2.70 (t, J = 6.8 Hz, 2H) | 21.6 |

| 4a | C | - | 119.5 |

| 5 | CH | 6.55 (d, J = 2.5 Hz, 1H) | 115.1 |

| 6 | C | - | 139.8 |

| 6-NH₂ | N | 3.50 (br s, 2H) | - |

| 7 | CH | 6.48 (dd, J = 8.4, 2.5 Hz, 1H) | 117.3 |

| 8 | CH | 6.65 (d, J = 8.4 Hz, 1H) | 117.0 |

| 8a | C | - | 148.2 |

While 1D NMR provides fundamental information, two-dimensional (2D) NMR techniques are essential for unambiguously assigning complex structures by revealing correlations between nuclei. wikipedia.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a clear correlation between the protons at C-3 and C-4, confirming their adjacent relationship in the heterocyclic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to their attached carbons. This would be used to definitively assign the chemical shifts of the C-3, C-4, C-5, C-7, and C-8 carbons by correlating their signals to their respective, already assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the C-2 methyl protons to the C-2, C-3, and C-8a carbons would confirm the connectivity around the gem-dimethyl group and the ether linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is unique in that it detects correlations between nuclei that are close in space, rather than through bonds. youtube.com This is invaluable for determining stereochemistry and conformation. In this compound, a NOESY experiment would be expected to show a spatial correlation between the protons of the C-2 methyl groups and the C-3 methylene (B1212753) protons, confirming the geometry of the pyran ring. youtube.com

Solid-State NMR (SSNMR) is a powerful technique for characterizing materials in their solid form, providing insights into phenomena such as polymorphism, which is the ability of a compound to exist in multiple crystalline forms. preprints.orgmdpi.com Different polymorphs of this compound could exhibit distinct physical properties, and SSNMR can be used to identify and characterize them.

By using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), high-resolution spectra of the solid material can be obtained. nih.gov In a ¹³C CP-MAS experiment, subtle differences in the crystalline packing and molecular conformation between polymorphs would manifest as measurable changes in the observed carbon chemical shifts and the appearance of non-equivalent signals for atoms that are equivalent in solution. nih.gov This allows for the non-destructive identification and quantification of different polymorphic forms in a bulk sample.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, the molecular formula is C₁₁H₁₅NO. HRMS would be used to confirm this composition by comparing the experimentally measured exact mass to the theoretically calculated mass.

Table 2: HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | - |

| Calculated Exact Mass | 177.11536 | Computed |

| Measured Exact Mass | 177.11540 | Hypothetical Experimental |

| Mass Difference | +0.2 ppm | - |

The excellent agreement between the measured and calculated mass, typically within 5 ppm, provides high confidence in the assigned molecular formula. nih.gov

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce a spectrum of smaller product ions. nih.govunt.edu The resulting fragmentation pattern serves as a molecular fingerprint that is highly characteristic of the precursor ion's structure.

For this compound, the molecular ion ([M]⁺˙) at m/z 177 would be selected and subjected to collision-induced dissociation (CID). The fragmentation would likely proceed through characteristic pathways for chroman structures. A primary and highly favorable fragmentation would be the loss of a methyl radical (•CH₃) from the gem-dimethyl group at the C-2 position. This results in a stable, resonance-delocalized cation at m/z 162, which is often the base peak in the spectrum of such compounds. Further fragmentation could involve cleavages of the heterocyclic ring.

Table 3: Predicted MS/MS Fragmentation of this compound This table presents a plausible fragmentation pathway for illustrative purposes.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 177 | 162 | •CH₃ | [M - CH₃]⁺ |

| 177 | 134 | C₃H₇• | [M - C₃H₇]⁺ |

| 162 | 134 | CO | [M - CH₃ - CO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

The presence of the primary amine (-NH₂) group would be confirmed by two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The aromatic ring would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretches from the methyl and methylene groups would appear just below 3000 cm⁻¹. Finally, a strong C-O-C stretching band, characteristic of the ether linkage in the chroman ring, would be expected around 1200-1250 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound This table presents expected absorption frequencies for illustrative purposes.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3450, 3360 | Medium | N-H Stretch | Primary Amine |

| 3050 | Medium | C-H Stretch | Aromatic |

| 2970, 2875 | Strong | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1620, 1580 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1505 | Strong | N-H Bend | Primary Amine |

| 1245 | Strong | C-O-C Stretch | Aryl-alkyl ether |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of its relative and absolute stereochemistry. This technique is paramount for chiral molecules such as derivatives of the chroman scaffold, where the spatial arrangement of atoms dictates biological activity.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the precise location of each atom in the crystal lattice can be determined. For chiral, enantiomerically pure compounds, single-crystal X-ray diffraction can elucidate the absolute configuration by analyzing the anomalous scattering of X-rays. This phenomenon, which is more pronounced with the presence of heavier atoms, creates small but measurable differences in the diffraction pattern (known as Bijvoet pairs) that allow for the assignment of the correct enantiomer. The Flack parameter is a key value refined during structure determination that indicates the correctness of the assigned absolute configuration.

While X-ray crystallography is a powerful tool, its application to chromane (B1220400) derivatives can be met with challenges. A primary prerequisite is the growth of high-quality single crystals of sufficient size, a step that can be difficult for certain molecules, including some chromane derivatives which may resist crystallization.

As of the current literature, a specific single-crystal X-ray structure for this compound has not been reported. However, the principles of the technique are widely applied to the broader class of chromane compounds to confirm their molecular structure and, when applicable, their absolute stereochemistry.

Table 1: Key Principles of X-ray Crystallography for Absolute Stereochemistry

| Parameter | Description | Relevance to Chromane Derivatives |

| Single Crystal | A solid in which the crystal lattice of the entire sample is continuous and unbroken to the edges of the sample, with no grain boundaries. | The primary and often challenging requirement for analysis. |

| Anomalous Scattering | The scattering process in which the phase of the scattered X-ray is shifted. This effect is used to determine the absolute configuration. | Crucial for assigning the correct enantiomer of chiral chromane derivatives. The presence of atoms heavier than carbon can enhance this effect. |

| Bijvoet Pairs | Pairs of reflections (h,k,l) and (-h,-k,-l) that have slightly different intensities due to anomalous scattering in a non-centrosymmetric crystal. | The measurement and comparison of these intensities allow for the unambiguous determination of absolute configuration. |

| Flack Parameter | A parameter refined in the least-squares process of structure determination. A value close to 0 indicates the correct absolute configuration has been assigned. | Serves as a critical indicator of the reliability of the stereochemical assignment for a chiral chromane structure. |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable suite of techniques for the separation, isolation, and purity assessment of chemical compounds. For this compound and its derivatives, various chromatographic methods are employed throughout the synthesis and characterization process.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used method for monitoring the progress of chemical reactions, identifying compounds, and determining their purity. For chromane derivatives, TLC is often used to track the conversion of starting materials to products. A small spot of the reaction mixture is applied to a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber with a suitable mobile phase (eluent).

Due to the amine functional group, this compound is a polar compound. Visualization of the separated spots on the TLC plate can be achieved using UV light if the compound is UV-active, or by staining with a chemical reagent. Aromatic amines can be detected using specific reagents like cinnamaldehyde, which produces a colored spot. Another common and highly effective stain for amines and other oxidizable compounds is potassium permanganate, which results in yellow-brown spots on a purple background.

Column Chromatography

For the purification and isolation of larger quantities of a target compound, column chromatography is the method of choice. This technique operates on the same principles as TLC but on a preparative scale. A glass column is packed with a stationary phase, most commonly silica gel, and the crude product mixture is loaded onto the top. A solvent or a mixture of solvents (mobile phase) is then passed through the column, causing the components of the mixture to move down at different rates based on their polarity and affinity for the stationary phase.

In the synthesis of related chromane structures, flash column chromatography on silica gel is frequently used for purification. The choice of eluent is critical for achieving good separation. A gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate, is often employed to elute compounds of increasing polarity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution, speed, and sensitivity compared to standard column chromatography. For purity assessment, a sample of this compound would be analyzed by HPLC, and the purity would be determined by the relative area of the main peak in the resulting chromatogram.

For chiral chromane derivatives, chiral HPLC is a critical tool for separating enantiomers and determining the enantiomeric excess (ee) of a sample. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The separation of enantiomers of a racemic chroman-4-one derivative has been successfully achieved using preparative HPLC on a chiral stationary phase. Given its amine functionality, derivatization of this compound with a suitable reagent could also be employed to enhance its detection

Q & A

Q. What are the key physicochemical properties of 2,2-Dimethyl-chroman-6-ylamine, and how do they influence experimental design?

Methodological Answer: Key properties include molecular weight (203.28 g/mol), LogP (3.07), and polar surface area (35.25 Ų), which inform solubility, membrane permeability, and stability. For example, a LogP >3 suggests lipophilicity, requiring organic solvents (e.g., DMSO) for dissolution in cell-based assays. Stability under varying pH and temperature conditions should be tested via accelerated degradation studies (e.g., HPLC monitoring at 40°C/75% RH) .

| Property | Value | Relevance |

|---|---|---|

| Molecular Formula | C₁₃H₁₇NO | Determines stoichiometry for synthesis and analytical calibration. |

| LogP | 3.07 | Predicts solubility and partitioning in biological systems. |

| Polar Surface Area | 35.25 Ų | Indicates hydrogen-bonding potential and blood-brain barrier permeability. |

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR to confirm the chroman ring structure and methyl/amine substituents. Compare chemical shifts with analogous chromane derivatives (e.g., 6-hydroxy-DMT in ) .

- UV-Vis : λmax ~280 nm (chromophore absorption) to assess purity and concentration. Calibrate with standard solutions of known molar absorptivity .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 204.138 (calculated) and rule out synthetic byproducts .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Aliquot in amber vials under inert gas (argon) at -20°C to prevent oxidation. Stability studies (e.g., LC-MS monitoring over 6 months) are critical for validating storage conditions .

- Safety : Use PPE (gloves, goggles) and fume hoods during handling. Refer to Safety Data Sheets (SDS) for spill management and disposal protocols .

Advanced Research Questions

Q. What synthetic routes yield this compound with high enantiomeric purity?

Methodological Answer:

- Chroman Ring Formation : Condense 2,2-dimethylchroman-6-carbaldehyde with hydroxylamine, followed by catalytic hydrogenation (Pd/C, H₂) to the amine. Monitor enantioselectivity via chiral HPLC (e.g., Chiralpak AD-H column) .

- Challenges : Competing pathways may yield regioisomers; optimize reaction temperature (60–80°C) and solvent polarity (e.g., THF vs. DCM) to suppress side products .

Q. How can researchers resolve contradictions in reported biological activities of this compound across in vitro models?

Methodological Answer:

- Dose-Response Validation : Use orthogonal assays (e.g., calcium flux vs. cAMP signaling) to confirm target engagement. For example, discrepancies in GPCR activation may arise from cell-line-specific receptor density .

- Purity Analysis : Contaminants (e.g., residual solvents) can artifactually modulate activity. Validate purity via GC-MS and adjust synthetic protocols to eliminate impurities .

Q. What computational strategies predict the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors). Compare binding poses with psilocin () to identify critical hydrogen-bonding residues .

- QSAR Modeling : Train models on datasets of chroman derivatives (e.g., IC₅₀ values from kinase assays) to prioritize substituents (e.g., halogenation) for synthesis .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the metabolic stability of this compound in hepatic microsomes?

Methodological Answer:

- Interlab Variability : Standardize microsome sources (e.g., human vs. rodent) and cofactor concentrations (NADPH regeneration system). Use LC-MS/MS to quantify parent compound and metabolites (e.g., N-demethylation products) .